molecular formula C9H11ClN2O B1406829 5-methoxy-2-methyl-1H-benzimidazole hydrochloride CAS No. 92799-40-1

5-methoxy-2-methyl-1H-benzimidazole hydrochloride

Cat. No. B1406829
CAS RN: 92799-40-1
M. Wt: 198.65 g/mol
InChI Key: ULPFZAZFMWMOGF-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, such as 5-methoxy-2-methyl-1H-benzimidazole, are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of 5-methoxy-2-methyl-1H-benzimidazole would include additional methoxy and methyl groups, but without specific information, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Chemotherapy of Alveolar Hydatid Disease

5-Methoxy-2-methyl-1H-benzimidazole hydrochloride derivatives have been studied for their potential in treating alveolar hydatid disease (AHD). A prodrug form of benzimidazole showed significant morphological damage to Echinococcus multilocularis metacestodes in gerbils, suggesting its potential for AHD treatment (Walchshofer et al., 1990).

Anti-Platelet and Vasodilatory Activities

Benzimidazole derivatives have been synthesized and tested for anti-platelet and vasodilatory activities. Certain compounds exhibited potent activities without acute toxicity, suggesting their potential as anti-platelet agents (Tanaka et al., 1994).

Cognitive Processes Modulation

Studies on 5-HT4 receptors have revealed that activation by certain benzimidazole derivatives can modulate cognitive processes like learning and memory, indicating their potential in neuropharmacology (Marchetti-Gauthier et al., 1997).

CRF1 Receptor Antagonism

Benzimidazole derivatives have been designed and synthesized as corticotropin-releasing factor 1 (CRF1) receptor antagonists, offering a new scaffold for CRF1 receptor antagonist drug discovery (Mochizuki et al., 2016).

Analgesic and Antispasmodic Activities

Benzimidazole 5-carboxylic acid derivatives, specifically 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, showed notable analgesic and antispasmodic activities, highlighting the importance of the 2-(o-substituted phenyl) group in their efficacy (Aydin et al., 2003).

properties

IUPAC Name

6-methoxy-2-methyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-6-10-8-4-3-7(12-2)5-9(8)11-6;/h3-5H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFZAZFMWMOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-methyl-1H-benzimidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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